molecular formula CD₃BF₃K B1145098 Potassium methyl-d3-trifluoroborate CAS No. 84470-25-7

Potassium methyl-d3-trifluoroborate

Cat. No.: B1145098
CAS No.: 84470-25-7
M. Wt: 124.96
InChI Key:
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Description

Potassium methyl-d3-trifluoroborate is a specialized organoboron compound that contains a trifluoroborate anion with the general formula [RBF3]−. This compound is known for its stability and versatility in various chemical reactions, particularly in organic synthesis. It is often used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable bonds with other organic molecules .

Mechanism of Action

Target of Action

Potassium methyl-d3-trifluoroborate primarily targets carbon atoms in organic compounds during chemical reactions . It acts as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudohalide, catalyzed by a palladium(0) complex .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of carbon-carbon bonds . The compound’s role in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex organic compounds, contributing to various synthetic pathways .

Pharmacokinetics

They are air- and moisture-stable , which suggests they could have favorable pharmacokinetic properties in terms of stability and bioavailability .

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and materials science .

Action Environment

The action of this compound is influenced by several environmental factors. Its stability in air and moisture makes it suitable for use in a variety of conditions . Furthermore, the compound’s reactivity can be influenced by the presence of a catalyst, such as palladium, and the nature of the halide or pseudohalide it is reacting with .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium methyl-d3-trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). The general reaction scheme is as follows: [ \text{RB(OH)2} + \text{KHF2} \rightarrow \text{K[RBF3]} + \text{H2O} ] This method is preferred due to its simplicity and the stability of the resulting trifluoroborate salts .

Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, often employs scalable and safe procedures that avoid the use of hazardous reagents. These methods typically involve the use of potassium fluoride and tartaric acid, which provide good yields of analytically pure products .

Chemical Reactions Analysis

Types of Reactions: Potassium methyl-d3-trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a wide range of functionalized organic compounds .

Scientific Research Applications

Potassium methyl-d3-trifluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium allyltrifluoroborate

Comparison: Potassium methyl-d3-trifluoroborate is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing. Compared to other organotrifluoroborates, it offers similar stability and reactivity but provides additional insights in mechanistic studies and kinetic isotope effects .

Properties

IUPAC Name

potassium;trifluoro(trideuteriomethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQFVHVGFQJMFF-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[B-](F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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